![molecular formula C18H18N4O3S B2962826 2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide CAS No. 1396853-89-6](/img/structure/B2962826.png)
2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Researchers have explored various synthetic routes, such as condensation reactions between 4-methoxybenzo[d]thiazole and methylamine , followed by acetylation with acetic anhydride . The exact synthetic pathway may vary based on the desired substituents and reaction conditions .
Scientific Research Applications
Quorum Sensing Inhibition
Benzo[d]thiazole derivatives have been explored as potential quorum sensing inhibitors . Quorum sensing is a system of stimuli and response correlated to population density, often used by bacteria to coordinate gene expression according to the density of their local population. Inhibitors of this process are sought after as they can prevent bacterial infections without relying on antibiotics .
Anti-inflammatory and Analgesic Activities
Some benzo[d]thiazole compounds have shown significant analgesic and anti-inflammatory activities . These properties make them candidates for the development of new pain relief and anti-inflammatory drugs .
Antitumor and Cytotoxic Activity
Certain benzo[d]thiazole derivatives have been synthesized and tested for their cytotoxicity activity on human tumor cell lines, indicating potential applications in cancer treatment .
COX Inhibition
Compounds containing benzo[d]thiazole have been evaluated for their COX-1 inhibitory activity . COX inhibitors are important in the treatment of conditions like inflammation and pain .
Nitric Oxide Free Radical Inhibition
Derivatives of thiazoles have been reported to exhibit potent inhibitory activity against nitric oxide free radicals , which are implicated in various inflammatory processes .
properties
IUPAC Name |
2-[[2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-22(18-21-16-13(25-2)8-5-9-14(16)26-18)10-15(23)20-12-7-4-3-6-11(12)17(19)24/h3-9H,10H2,1-2H3,(H2,19,24)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZAYUFELRIGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C(=O)N)C2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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